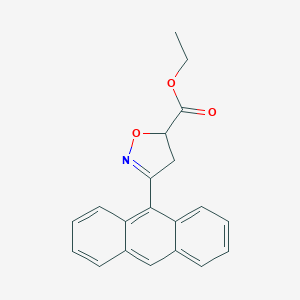![molecular formula C14H13N3O2 B12916701 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 121910-71-2](/img/structure/B12916701.png)
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazolo-pyridazinone structure, which contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-methyl-4-phenyl-1,2,3-oxadiazole-5-carboxylate with hydrazine hydrate under reflux conditions. This reaction yields the desired isoxazolo-pyridazinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific isoxazolo-pyridazinone structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
121910-71-2 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-ethyl-6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C14H13N3O2/c1-3-10-11-12(9-7-5-4-6-8-9)15-17(2)14(18)13(11)16-19-10/h4-8H,3H2,1-2H3 |
Clé InChI |
YTLUDUUBOCRJCB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)



![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)



![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)

